molecular formula C12H8N2O3 B2729030 2-(3-Nitrophenyl)nicotinaldehyde CAS No. 289469-76-7

2-(3-Nitrophenyl)nicotinaldehyde

Cat. No. B2729030
M. Wt: 228.207
InChI Key: CKHJMVUGYKMMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)nicotinaldehyde is a biochemical used for proteomics research . It has a molecular formula of C12H8N2O3 and a molecular weight of 228.20 .


Molecular Structure Analysis

The molecular structure of 2-(3-Nitrophenyl)nicotinaldehyde can be represented by the SMILES notation: C1=CC(=CC(=C1)N+[O-])C2=C(C=CC=N2)C=O .

Scientific Research Applications

Enzymatic Activity Visualization

The use of 2-(3-Nitrophenyl)nicotinaldehyde and its derivatives in histochemical studies enables the cytochemical demonstration of succinic dehydrogenase and other enzyme systems. A study introduced a new p-nitrophenyl substituted ditetrazole for this purpose, highlighting its properties as an ideal reagent for visualizing enzymatic activity in tissue sections (Nachlas et al., 1957).

Fluorescent Probes for Hypoxic Cells

A novel off-on fluorescent probe, designed using a 4-nitroimidazole moiety as a hypoxic trigger, was developed for selective detection of hypoxia in tumor cells. This probe was successfully applied for imaging the hypoxic status of HeLa cells, demonstrating the utility of 2-(3-Nitrophenyl)nicotinaldehyde derivatives in biomedical research fields (Feng et al., 2016).

Supramolecular Structures

The study of 2-chloro-N-(nitrophenyl)nicotinamides, which are structurally related to 2-(3-Nitrophenyl)nicotinaldehyde, has contributed to understanding the supramolecular structures of these compounds. Different hydrogen bonding patterns were observed, affecting the molecular arrangement in crystals (de Souza et al., 2005).

Catalytic Reactions

Advancements in micro-flow technologies have facilitated the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a functionalized active pharmaceutical ingredient surrogate. This study provided insights into the unique multiphase dynamics within micro-packed bed reactors, highlighting the potential for greener, more efficient pharmaceutical production processes (Yang et al., 2018).

Vapochromism in Luminescent Complexes

A luminescent Pt(II) terpyridine complex with a nicotinamide moiety demonstrated reversible vapochromic behavior upon exposure to methanol vapors, changing color and emission properties. This study illustrates the potential of 2-(3-Nitrophenyl)nicotinaldehyde derivatives in developing materials with responsive optical properties (Wadas et al., 2004).

properties

IUPAC Name

2-(3-nitrophenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-8-10-4-2-6-13-12(10)9-3-1-5-11(7-9)14(16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHJMVUGYKMMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)nicotinaldehyde

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-3-formylpyridine (0.708 g), 3-nitrophenylboronic acid (1.09 g) and tetrakis(triphenylphosphine)-palladium (289 mg) in 1,2-dimethoxyethane (20 ml) was added 2M aqueous solution of sodium carbonate (6.5 ml). The mixture was stirred at 80° C. for 14 hours under a nitrogen atmosphere, then cooled to room temperature and diluted with ethyl acetate. The organic layer was separated, washed with water and brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by column chromatography (silica gel 50 g, h-hexane:ethyl acetate=1:1) to give 3-(3-formylpyrdin-2-yl)nitrobenzene (1.07 g).
Quantity
0.708 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
289 mg
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.